![molecular formula C6H12NO2P B7804134 (1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid](/img/structure/B7804134.png)
(1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid
Overview
Description
TPMPA ((1,2,5,6-tetrahydropyridine-4-yl)methylphosphinic acid) is a selective antagonist of GABAC receptors (also known as GABA-ρ or GABAA-ρ receptors). GABAC receptors are found primarily in the retina, although they may be present in other tissues, including the hippocampus, spinal cord, superior colliculus, pituitary and the gut. TPMPA is used as a pharmacological probe for the investigation of GABAC receptor function.
Scientific Research Applications
Synthesis and Chemical Properties
- An improved, versatile synthesis of (1,2,5,6-tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA) offers a high yield, economically feasible method for creating this GABAC antagonist. This synthesis is significant for its simplicity and high yield, making it a valuable process in chemical research (Hanrahan et al., 2001).
- Another study demonstrates the use of palladium-catalyzed cross-coupling for synthesizing TPMPA, showcasing an innovative approach in organic chemistry and the synthesis of GABA analogs (Dumond & Montchamp, 2002).
Pharmacological Research
- TPMPA has been utilized in pharmacological research as a GABAC receptor antagonist. It plays a significant role in the study of neurotransmission and could be crucial for developing new therapeutic strategies (Chebib et al., 2003).
- In a study on form-deprivation myopia in guinea pigs, TPMPA was used to investigate the role of GABAC receptors in eye development, indicating its potential in ophthalmological research (Cheng et al., 2014).
Neurological and Behavioral Studies
- TPMPA's role as a GABAC receptor antagonist has been employed in studies of epilepsy, suggesting its importance in understanding and possibly treating this condition (Kalitin et al., 2018).
- It has also been used in research exploring the inhibitory pathways in the brain, particularly in the context of retinal ganglion cells. This highlights its utility in studies related to vision and neurological function (Liu et al., 2009).
Gastrointestinal Research
- TPMPA has been investigated for its effects on the mechanical activity of the gastrointestinal tract, specifically in the mouse duodenum. This research could have implications for understanding gastrointestinal disorders (Zizzo et al., 2007).
properties
IUPAC Name |
methyl(1,2,3,6-tetrahydropyridin-1-ium-4-yl)phosphinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO2P/c1-10(8,9)6-2-4-7-5-3-6/h2,7H,3-5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUKVPOVVKKLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C1=CC[NH2+]CC1)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble to 100 mM | |
Details | https://documents.tocris.com/pdfs/tocris_msds/1040_sds.pdf?1644409107 | |
Record name | TPMPA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
(1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid | |
CAS RN |
182485-36-5 | |
Record name | P-Methyl-P-(1,2,3,6-tetrahydro-4-pyridinyl)phosphinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182485-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TPMPA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16754 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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